Anti-HIV-1 (IIIB) and HIV-2 (ROD) Potency Rank Within the 5a–h Congeneric Series
In a head-to-head comparison within the same study, compound 5a (4-methoxyphenyl) demonstrated an EC50 of >1.29 μg/mL against both HIV-1 strain IIIB and HIV-2 strain ROD in MT-4 cells, placing it as the fourth most potent analog among eight congeners (5a–h), behind 5f (naphthalen-2-yl; >0.67 μg/mL), 5e (halogen-substituted; >5.13 μg/mL), and 5d (>11.56 μg/mL). By contrast, compounds 5b (4-fluorophenyl), 5c, 5g, and 5h showed EC50 values ranging from >31.45 to >83.20 μg/mL, making them 24- to 64-fold less active than 5a [1]. This ranks 5a in an intermediate potency tier that may be preferable for applications requiring a balance of activity and physicochemical properties distinct from the more lipophilic naphthyl analog 5f.
| Evidence Dimension | Anti-HIV-1 (IIIB) and HIV-2 (ROD) EC50 in MT-4 cells (MTT assay) |
|---|---|
| Target Compound Data | 5a: EC50 >1.29 μg/mL (HIV-1 IIIB); EC50 >1.29 μg/mL (HIV-2 ROD); CC50 = 1.29 μg/mL |
| Comparator Or Baseline | 5f (naphthalen-2-yl): EC50 >0.67 μg/mL; 5e (halogen-substituted): EC50 >5.13 μg/mL; 5d: EC50 >11.56 μg/mL; 5b (4-F): EC50 >71.28 μg/mL; 5g: EC50 >83.20 μg/mL; Nevirapine: 0.050 μg/mL; AZT: 0.0022 μg/mL |
| Quantified Difference | 5a is ~1.9-fold less potent than 5f, ~4.0-fold more potent than 5e, ~9.0-fold more potent than 5d, and ~55-fold more potent than 5b |
| Conditions | MT-4 cell line; virus-induced cytopathic effect measured by MTT assay; compounds tested against HIV-1 strain IIIB and HIV-2 strain ROD; 5% CO2, 37°C |
Why This Matters
For researchers optimizing lead series, 5a occupies a distinct potency niche—sufficiently active for mechanistic studies while avoiding the extreme lipophilicity of the naphthyl analog 5f, which may influence solubility and off-target binding profiles.
- [1] Abdul-Reda Nabeel A, et al. New triazolothiadiazole and triazolothiadiazine derivatives as kinesin Eg5 and HIV inhibitors: synthesis, QSAR and modeling studies. Zeitschrift für Naturforschung B. 2015;70(1):33-46. doi:10.1515/znb-2014-0162. Table 1. View Source
